[3-(benzenesulfonyl)phenyl]-phenylmethanone
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Overview
Description
[3-(benzenesulfonyl)phenyl]-phenylmethanone is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(benzenesulfonyl)phenyl]-phenylmethanone typically involves the reaction of benzenesulfonyl chloride with a suitable phenylmethanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(benzenesulfonyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are commonly used under acidic conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to reduce the sulfonyl group.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups (e.g., nitro, halogen) attached to the benzene ring.
Oxidation: Sulfoxides and sulfones as major products.
Reduction: Reduced forms of the sulfonyl group, such as thiols or sulfides.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(benzenesulfonyl)phenyl]-phenylmethanone is used as a building block for the construction of more complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antibacterial and anticancer properties. For example, derivatives of this compound have shown activity against certain cancer cell lines and bacterial strains .
Industry
In the materials science field, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of [3-(benzenesulfonyl)phenyl]-phenylmethanone involves its interaction with specific molecular targets. In antibacterial applications, it acts by inhibiting essential enzymes in bacterial cells, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Davis Reagent (2-(benzenesulfonyl)-3-phenyloxaziridine): Used for oxidation reactions, particularly in the oxidation of thiols to sulfones.
Benzenesulfonic Acid: A simpler sulfonic acid derivative used in various industrial applications.
Uniqueness
Its combination of a sulfonyl group with an aromatic ketone makes it versatile for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
[3-(benzenesulfonyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3S/c20-19(15-8-3-1-4-9-15)16-10-7-13-18(14-16)23(21,22)17-11-5-2-6-12-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKUJMFSEOCSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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